

Application Notes and Protocols: 3,5-Dimethyl-4-nitrosophenol in Organic Synthesis

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosophenol

Cat. No.: B124193

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of **3,5-dimethyl-4-nitrosophenol** in organic synthesis. While specific documented applications of this compound are limited in readily available literature, its structural features suggest its utility as an intermediate in various synthetic transformations, analogous to other p-nitrosophenols. This document outlines the preparation of **3,5-dimethyl-4-nitrosophenol** and explores its potential as a precursor for valuable chemical entities such as aminophenols, azo dyes, and nitrophenols.

Chemical Properties and Tautomerism

3,5-Dimethyl-4-nitrosophenol exists in a tautomeric equilibrium with its more stable isomer, 3,5-dimethyl-p-benzoquinone monoxime. This equilibrium is a key characteristic of p-nitrosophenols. The quinone monoxime form is often favored due to the formation of a stable oxime group and a quinonoid ring system. For the purpose of synthetic applications, it is often treated as the nitrosophenol, which is a reactive intermediate.

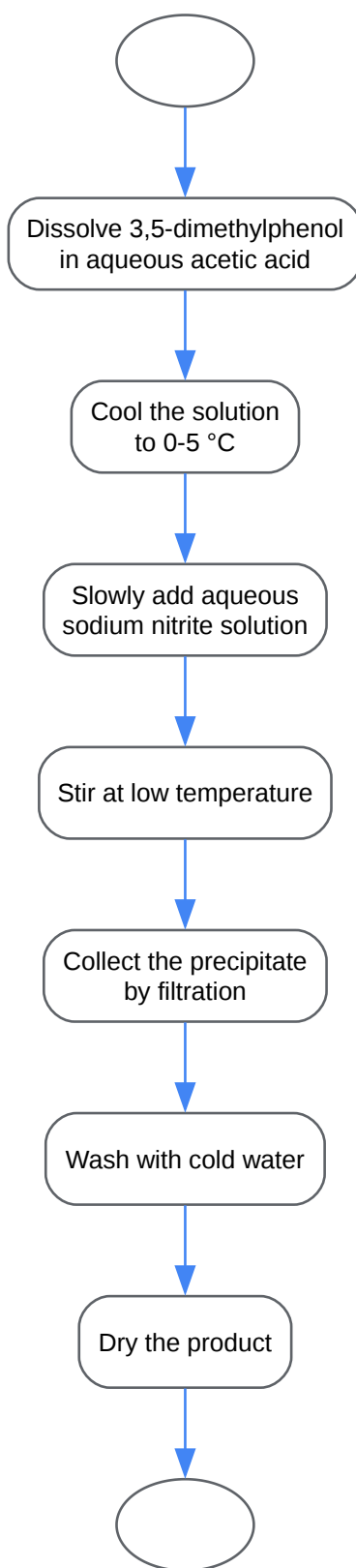
Caption: Tautomeric equilibrium of **3,5-dimethyl-4-nitrosophenol**.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitrosophenol

This protocol describes the direct nitrosation of 3,5-dimethylphenol to yield **3,5-dimethyl-4-nitrosophenol**.

Workflow for the Synthesis of **3,5-Dimethyl-4-nitrosophenol**



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Caption: Workflow for the synthesis of **3,5-dimethyl-4-nitrosophenol**.

Materials:

- 3,5-Dimethylphenol
- Sodium nitrite (NaNO_2)
- Glacial acetic acid
- Deionized water
- Ice

Procedure:

- In a flask equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol in a 50% aqueous solution of glacial acetic acid.
- Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
- In a separate beaker, prepare a solution of sodium nitrite in deionized water.
- Slowly add the sodium nitrite solution dropwise to the stirred solution of 3,5-dimethylphenol, ensuring the temperature does not rise above 5 °C.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
- Collect the resulting precipitate by vacuum filtration.
- Wash the precipitate with cold deionized water to remove any unreacted starting materials and salts.
- Dry the product under vacuum to obtain **3,5-dimethyl-4-nitrosophenol**.

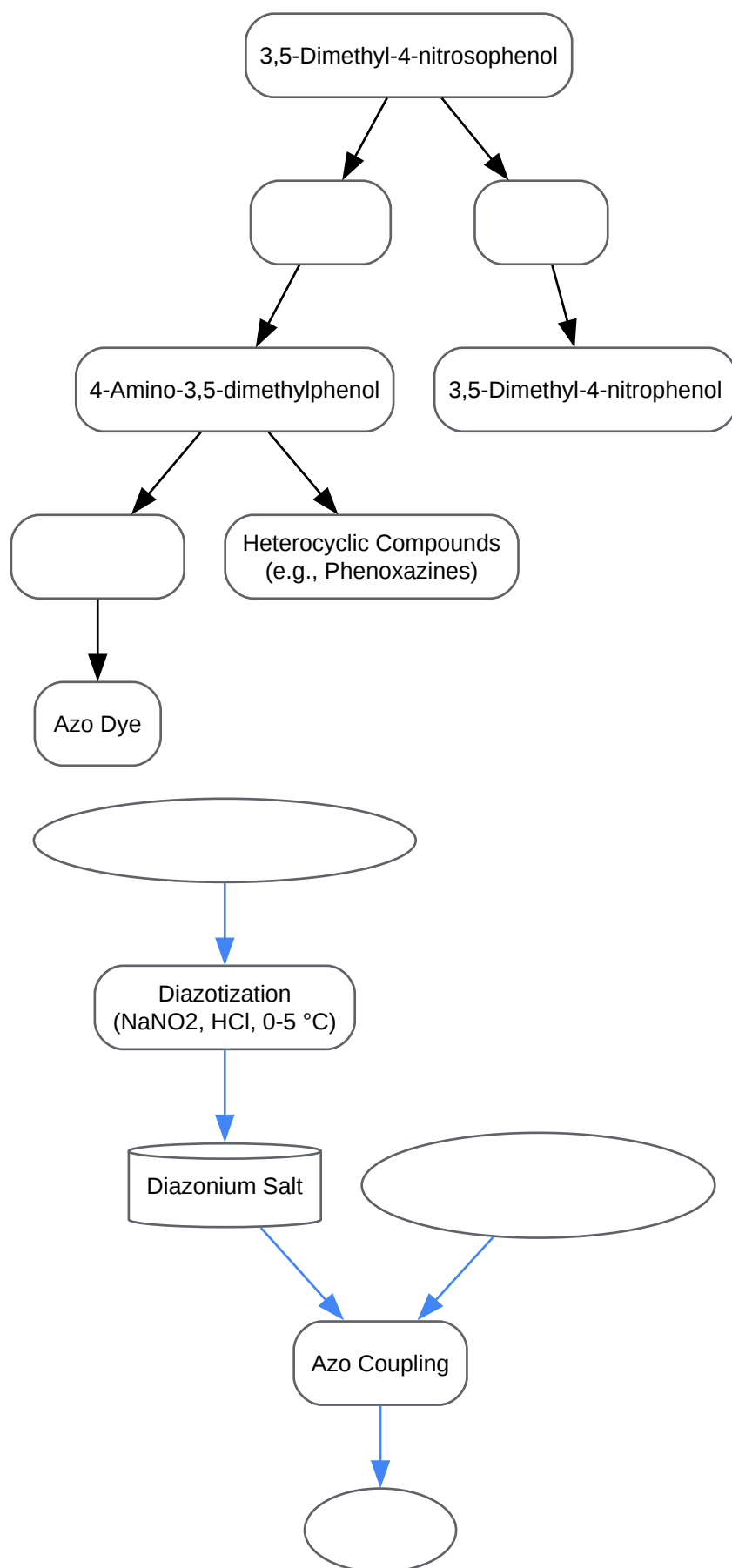
Quantitative Data (Representative):

Reactant	Molar Mass (g/mol)	Amount (mol)	Mass (g)
3,5-Dimethylphenol	122.16	0.1	12.22
Sodium Nitrite	69.00	0.11	7.59
Product	Molar Mass (g/mol)	Yield (%)	Mass (g)
3,5-Dimethyl-4-nitrosophenol	151.16	~70-80%	~10.6-12.1

Potential Applications in Organic Synthesis

While specific examples are not abundant, the functional groups in **3,5-dimethyl-4-nitrosophenol** allow for several potential synthetic transformations.

Logical Flow of Potential Synthetic Transformations



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